Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two ester groups and a methoxyphenyl group attached to the thiazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable oxidizing agent, such as bromine or iodine, to yield the thiazole ring. The final step involves esterification with dimethyl sulfate to introduce the ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Similar in structure but with a sulfur atom in place of the thiazole nitrogen.
Benzothiazoles: Contain a fused benzene ring with the thiazole ring, offering different chemical properties.
Oxazoles: Similar heterocyclic compounds with an oxygen atom instead of sulfur.
Uniqueness
Dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and ester functionalities make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
CAS No. |
59291-73-5 |
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Molecular Formula |
C14H13NO5S |
Molecular Weight |
307.32 g/mol |
IUPAC Name |
dimethyl 3-(4-methoxyphenyl)-1,2-thiazole-4,5-dicarboxylate |
InChI |
InChI=1S/C14H13NO5S/c1-18-9-6-4-8(5-7-9)11-10(13(16)19-2)12(21-15-11)14(17)20-3/h4-7H,1-3H3 |
InChI Key |
STFZINDIQPHGQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=C2C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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